
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate, also known as EMIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMIM is a glycine derivative that contains an indole group, which makes it a versatile compound for use in various fields of research.
Mecanismo De Acción
The mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate in lab experiments is its versatility. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be used in a wide range of research fields, including pharmacology, biochemistry, and neuroscience. Another advantage is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate. One area of interest is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the role of COX-2 and other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate and its potential side effects.
Métodos De Síntesis
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be synthesized through a multi-step process that involves the reaction of glycine with ethyl chloroformate, followed by the addition of indole-3-carbinol and N-methylmorpholine. The final product is obtained by purification through column chromatography. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-18-14(17)10-16(2)9-11-8-15-13-7-5-4-6-12(11)13/h4-8,15H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKRDGTCUSSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
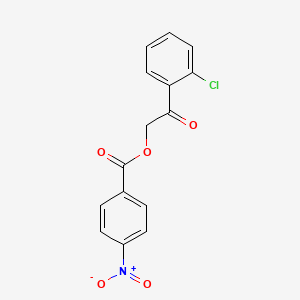
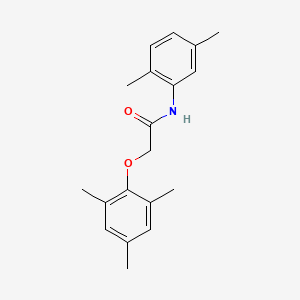
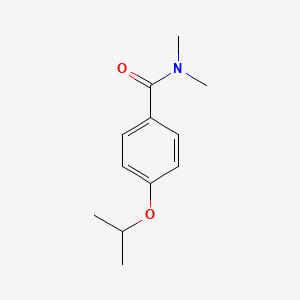
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
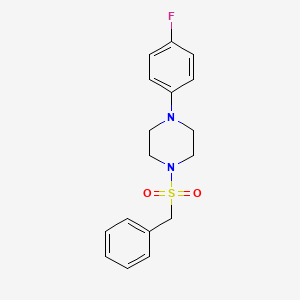

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

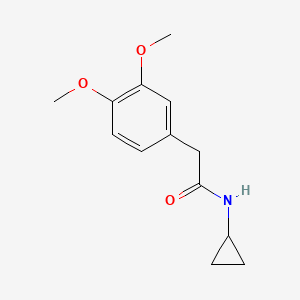
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)